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Solubility and stability of Alvimopan-D7 in different solvents

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Compound of Interest		
Compound Name:	Alvimopan-D7	
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Solubility and Stability of Alvimopan-D7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of **Alvimopan-D7**. Specific quantitative data for the deuterated form (**Alvimopan-D7**) is not readily available in public literature. Therefore, data for the non-deuterated form, Alvimopan, is presented as a reasonable proxy. It is crucial to note that deuteration can slightly alter the physicochemical properties of a molecule, and therefore, experimental determination of these properties for **Alvimopan-D7** is highly recommended for any research or development activities.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist. It is used to accelerate the recovery of gastrointestinal function following surgeries that involve bowel resection. **Alvimopan-D7** is a deuterated analog of Alvimopan, often used as an internal standard in pharmacokinetic studies. Understanding the solubility and stability of **Alvimopan-D7** is critical for its accurate quantification in biological matrices and for the development of stable analytical standards and potential formulations. This guide summarizes the available data on the solubility of Alvimopan and outlines its stability profile, providing detailed experimental protocols and visual workflows.



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Physicochemical Properties of Alvimopan

A summary of the key physicochemical properties of Alvimopan is presented below. These values are essential for understanding its solubility and stability characteristics.

Property	Value
Molecular Formula	C25H32N2O4
Molecular Weight	424.54 g/mol
рКа	3.7 (acidic), 10.4 (basic)
LogP	1.7

Solubility of Alvimopan

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The solubility of Alvimopan has been characterized in various aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of Alvimopan is pH-dependent due to its ionizable groups.

Solvent	рН	Solubility (mg/mL)
Water	Neutral	< 0.1
Buffered Solution	1.2	1 - 5
Buffered Solution	3.0 - 9.0	< 0.1
0.1 N Sodium Hydroxide	~13	10 - 25

Organic Solvent Solubility



Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL
Ethanol	Data not available
Methanol	Data not available
Acetonitrile	Data not available

Stability of Alvimopan

The stability of a drug substance is a crucial factor for ensuring its safety and efficacy. Stability studies are conducted to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced degradation studies on Alvimopan have shown that it is susceptible to degradation under acidic conditions. One study identified five degradation products when Alvimopan was subjected to acid hydrolysis[1]. However, detailed quantitative data on the degradation kinetics under various stress conditions (e.g., heat, light, oxidation) are not extensively reported in the public domain.

Known Degradation Pathway:

 Acid Hydrolysis: Leads to the formation of multiple degradation products. The exact structures of these degradants have been characterized using techniques like LC-MS/MS and NMR[1].

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a drug substance like **Alvimopan-D7**.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound when it is in equilibrium with its solid form.

Preparation of Saturated Solution:



- Add an excess amount of the test compound (e.g., Alvimopan-D7) to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed vial.
- Ensure enough solid is present to maintain a saturated solution throughout the experiment.

Equilibration:

- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant.
 - Filter the supernatant through a 0.45 μm filter to remove any undissolved particles.
- Quantification:
 - Dilute the filtrate with an appropriate solvent.
 - Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation:
 - Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Preparation of Stock Solution:



Prepare a concentrated stock solution of the test compound (e.g., 10 mM Alvimopan-D7)
in a suitable organic solvent, typically DMSO.

Serial Dilution:

 In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4).

Incubation:

 Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

· Detection of Precipitation:

- Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.
- Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for assessing the stability of a drug substance under various stress conditions as per ICH guidelines[2][3].

- Preparation of Stock Solution:
 - Prepare a stock solution of the test compound (e.g., Alvimopan-D7) in a suitable solvent at a known concentration.
- Application of Stress Conditions:
 - Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified period.



- Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified period.
- Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to elevated temperatures (e.g., 80°C).
- Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Sample Analysis:

- At specified time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples.
- Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A photodiode array (PDA) detector is often used to check for peak purity.

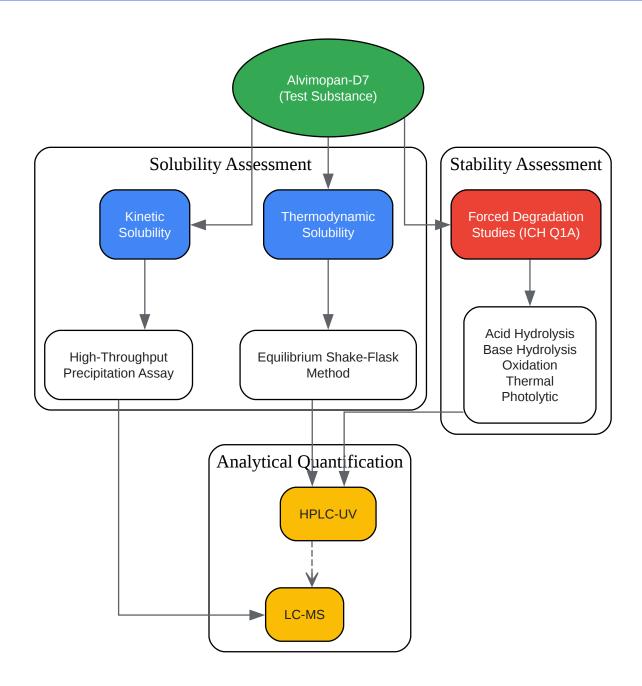
Data Evaluation:

- Calculate the percentage of degradation for each condition.
- Identify and, if necessary, characterize the major degradation products.

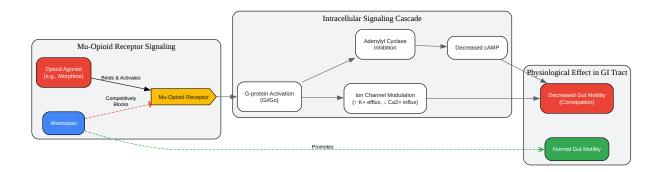
Visualizations

Experimental Workflow for Solubility and Stability Assessment









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